3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is a unique chemical compound characterized by its complex structure and properties. It contains two sulfur atoms and a highly branched carbon framework, which contributes to its distinctive chemical behavior. The compound is primarily recognized for its application in various scientific fields, including organic synthesis and biochemical research.
The compound is classified under the category of organosulfur compounds due to the presence of sulfur in its structure. Its chemical formula is with a molecular weight of 248.5 g/mol. The compound's CAS number is 142991-47-7, which serves as a unique identifier for chemical substances.
The synthesis of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane typically involves several methods:
Industrial production may utilize optimized reaction conditions to maximize yield and purity. Techniques such as distillation or recrystallization are employed for purification purposes.
The molecular structure of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane can be represented as follows:
This structure highlights the compound's branched carbon framework and the positioning of sulfur atoms within its molecular architecture.
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane can undergo various chemical reactions:
The products formed from these reactions vary based on specific conditions and reagents used.
The mechanism of action for 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane involves interactions with molecular targets facilitated by its sulfur atoms and branched carbon framework. These interactions can lead to biochemical effects such as:
| Property | Data |
|---|---|
| CAS Number | 142991-47-7 |
| Molecular Formula | C11H24N2S2 |
| Molecular Weight | 248.5 g/mol |
| InChI | InChI=1S/C11H24N2S2/c1-10(2)8-12... |
| InChI Key | XPELYKIFELXBPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNCCN(CC(SS1)(C)C)C)C |
The compound exhibits notable stability under standard conditions but is reactive under specific circumstances such as oxidation or reduction.
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane has several scientific uses:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: